The compound is classified as an azabicyclo compound, specifically a bicyclic amine due to the presence of a nitrogen atom within its ring structure. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules.
The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one can be achieved through several methods, with notable approaches including:
A prominent synthetic route involves a Mannich-like reaction, where benzylamine, formaldehyde, and a ketone are reacted to form the bicyclic structure through condensation mechanisms.
In industrial settings, continuous flow reactors are often employed to enhance control over reaction conditions and scalability. Catalysis techniques may also be utilized to improve reaction rates and selectivity.
The molecular structure of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one features a characteristic twin-chair conformation as confirmed by X-ray crystallography studies. This conformation indicates that both the piperidine and cyclohexane rings adopt chair-like shapes, minimizing steric hindrance. The benzyl group at the bridgehead nitrogen typically adopts an equatorial orientation, which further reduces steric interactions within the molecule.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is involved in various chemical reactions:
The mechanism of action for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets due to its structural features:
Research indicates that derivatives of this compound exhibit potential selectivity for sigma receptors, which are implicated in various neurological processes .
The physical and chemical properties of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one include:
Detailed analyses often include:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one has several significant applications in scientific research:
The systematic name "9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one" follows International Union of Pure and Applied Chemistry (IUPAC) conventions, precisely defining the molecular architecture. The parent structure, 9-azabicyclo[3.3.1]nonane, consists of a nitrogen atom at the bridgehead position (9-position) of a bicyclic system with [3.3.1] ring fusion. This notation indicates two carbon atoms between bridgeheads in the shorter bridges and one carbon atom in the longer bridge [3] [6]. The benzyl substituent at the nitrogen atom and the ketone functionality at the 3-position complete the naming.
Stereochemically, the azabicyclic core exhibits endo-exo isomerism due to the non-planar nature of the bicyclic system. The ketone at position 3 occupies an endo or exo configuration relative to the longer bridge. While the free base commonly exists as a mixture, crystallographic studies of derivatives reveal that the endo configuration predominates in solid-state structures due to reduced steric strain [9]. The benzyl substituent adopts equatorial-like orientations to minimize 1,3-diaxial interactions. In asymmetric syntheses involving this scaffold, stereoselectivity is achievable through chiral induction or resolution techniques, as evidenced by patent literature detailing enantioselective routes to related 9-azabicyclo[3.3.1]nonane derivatives [2] [10].
Table 1: Nomenclature Variants for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Nomenclature System | Designation | Context |
---|---|---|
IUPAC Systematic Name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Formal chemical identification |
CAS Registry Number | 2291-58-9 | Unique database identifier [3] [6] |
Alternative CAS Number | 2291-59-0 | Isomer or salt designation [8] |
Common Synonyms | N-Benzylgranatanone; Benzylnorgranatanone | Research literature usage [9] |
The molecular formula C₁₅H₁₉NO (Molecular Weight = 229.32 g/mol) defines the elemental composition, comprising 15 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [3] [6]. High-Resolution Mass Spectrometry (HRMS) analysis of the sodium adduct ([M+Na]⁺) yields an exact mass of 358.1794 m/z, aligning with the theoretical monoisotopic mass (calculated for C₂₂H₂₅NNaO₂⁺: 358.1783) for structurally related aldol derivatives [9]. Standard electrospray ionization (ESI) mass spectrometry typically shows the protonated molecular ion [M+H]⁺ at 230.2 m/z under positive ionization conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural verification:
Infrared spectroscopy confirms the carbonyl stretch at approximately 1710 cm⁻¹ (ketone) and absence of hydroxyl bands in the free base form [6].
Table 2: Spectroscopic and Computational Characterization Data
Parameter | Value/Observation | Method/Source |
---|---|---|
Molecular Formula | C₁₅H₁₉NO | Elemental Analysis [1] [6] |
Exact Mass | 229.1467 | HRMS Calculation |
[M+H]⁺ | 230.1540 | ESI-MS [7] |
Carbonyl Stretch | ~1710 cm⁻¹ | FT-IR |
Characteristic ¹H NMR | δ 4.04 (q, J=12.8 Hz, 2H, N-CH₂-Ph) | 400 MHz, CDCl₃ [9] |
Calculated log P | 2.45 (Consensus) | Computational Chemistry [3] |
Single-crystal X-ray diffraction analysis of structurally related derivatives reveals crucial conformational details. Although direct crystallographic data for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is limited in the provided sources, its aldol derivative (9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 14.380(3) Å, b = 9.3100(19) Å, c = 13.270(3) Å, β = 106.21(3)°, V = 1705.9(6) ų, Z = 4 [9]. This structure demonstrates that the bicyclic core adopts a "boat-chair" conformation, minimizing transannular strain. The nitrogen bridgehead exhibits pyramidalization (sum of bond angles < 360°), consistent with sp³ hybridization.
Intermolecular hydrogen bonding dominates the crystal packing, with the carbonyl oxygen acting as a hydrogen bond acceptor. For aldol derivatives, O-H···O hydrogen bonds form between enantiomeric pairs across crystallographic inversion centers [9]. Computational modeling predicts the free base 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one exhibits similar conformational behavior, with the benzyl group preferentially equatorial. The carbonyl oxygen lies approximately 1.8–2.0 Å from the axial hydrogen at C7/C8, potentially influencing reactivity in reduction or nucleophilic addition reactions.
The hydrochloride salt (C₁₅H₂₀BrNO; Molecular Weight = 310.23 g/mol; CAS 1384190-03-7) exhibits distinct physicochemical properties compared to the free base [4]:
Solubility and Crystallinity:The free base displays moderate lipophilicity (calculated log P = 2.45) and solubility in organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. Computational models predict aqueous solubility at approximately 0.389 mg/mL (1.7 mM) [3]. Protonation at the nitrogen forms the hydrochloride salt, significantly enhancing water solubility through ionic character. While experimental solubility data for the hydrochloride is unavailable in the provided sources, analogous azabicyclic hydrochlorides typically exhibit solubilities exceeding 50 mg/mL in aqueous systems.
Solid-State Stability:The free base is typically supplied as a stable solid stored at room temperature under inert conditions [5] [7]. Crystalline derivatives exhibit well-defined melting points (e.g., aldol derivative mp 412–413 K) [9]. The hydrochloride salt likely demonstrates superior hygroscopicity and stability under ambient storage compared to the free base, though specific stability data requires experimental confirmation.
Spectral Shifts:Infrared spectroscopy of the hydrochloride salt would show disappearance of the tertiary amine band (~1100 cm⁻¹) and emergence of ammonium ion stretches (2200–3000 cm⁻¹, broad). ¹H NMR in D₂O would exhibit downfield shifting of protons alpha to the ammonium nitrogen (N-CH₂-Ph and bridgehead methines) by 0.3–0.5 ppm compared to the free base spectrum [4] [6].
Table 3: Comparative Properties of Free Base and Hydrochloride Salt
Property | Free Base (C₁₅H₁₉NO) | Hydrochloride Salt (C₁₅H₂₀ClNO) |
---|---|---|
CAS Number | 2291-58-9 [3] [6] | 1384190-03-7 [4] |
Molecular Weight | 229.32 g/mol | 265.78 g/mol (calculated) |
Molecular Formula | C₁₅H₁₉NO | C₁₅H₁₉NO·HCl |
Canonical SMILES | O=C1CC2CCCC(C1)N2CC1=CC=CC=C1 | [H]Cl.O=C1CC2CCCC(C1)N2CC1=CC=CC=C1 |
Predicted Aqueous Solubility | 0.389 mg/mL [3] | Significantly higher (qualitative) |
Storage Conditions | Sealed, dry, room temperature [7] | Not specified (typically desiccated, 2-8°C) |
Spectral Signature | Carbonyl IR: ~1710 cm⁻¹; Tertiary amine IR band present | Carbonyl IR: ~1705 cm⁻¹; Broad ammonium bands 2200-3000 cm⁻¹ |
Structural Implications for Reactivity:The free base facilitates enolization at C2/C4 under strong bases (e.g., LDA), enabling aldol condensations as demonstrated in the synthesis of pharmaceutically relevant derivatives [9]. The hydrochloride salt is preferred for nucleophilic substitutions at nitrogen (e.g., debenzylation) due to enhanced leaving group ability. Reduction of the ketone (e.g., via catalytic hydrogenation or hydride reagents) proceeds more efficiently with the free base due to unhindered carbonyl accessibility, yielding endo-3-hydroxy derivatives crucial for bioactive compound synthesis [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7